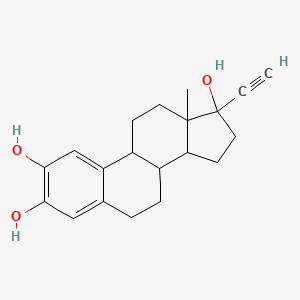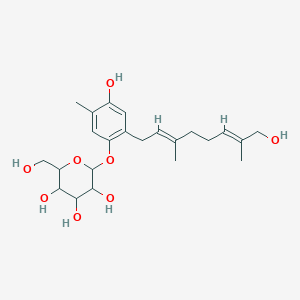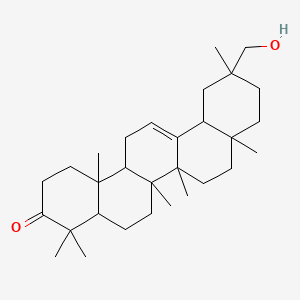
4H-1-Benzopyran-4-one, 3,7-dibromo-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4H-1-Benzopyran-4-one, 3,7-dibromo- typically involves the bromination of 4H-1-Benzopyran-4-one. The reaction is carried out using bromine in the presence of a suitable solvent such as acetic acid or chloroform . The reaction conditions usually involve maintaining a low temperature to control the rate of bromination and prevent over-bromination.
Industrial Production Methods
Industrial production methods for 4H-1-Benzopyran-4-one, 3,7-dibromo- are not well-documented in the literature. it is likely that the compound is produced using similar bromination techniques on a larger scale, with careful control of reaction conditions to ensure high yield and purity.
化学反応の分析
Types of Reactions
4H-1-Benzopyran-4-one, 3,7-dibromo- undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form various oxidized derivatives or reduction to remove the bromine atoms.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) at elevated temperatures.
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used for oxidation reactions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions can yield a variety of substituted chromones, while oxidation and reduction reactions can produce different oxidized or reduced derivatives of the compound.
科学的研究の応用
4H-1-Benzopyran-4-one, 3,7-dibromo- has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor in the synthesis of dyes and pigments.
作用機序
The mechanism of action of 4H-1-Benzopyran-4-one, 3,7-dibromo- is not fully understood. it is believed to exert its effects through interactions with specific molecular targets and pathways. For example, its potential antimicrobial activity may involve the inhibition of key enzymes or disruption of microbial cell membranes. Similarly, its anticancer properties may be related to the induction of apoptosis or inhibition of cell proliferation.
類似化合物との比較
4H-1-Benzopyran-4-one, 3,7-dibromo- can be compared with other similar compounds, such as:
4H-1-Benzopyran-4-one: The parent compound without bromine substitution.
3,7-Dichloro-4H-1-Benzopyran-4-one: A similar compound with chlorine atoms instead of bromine.
4H-1-Benzopyran-4-one, 5-hydroxy-6,7-dimethoxy-2-(4-methoxyphenyl)-: A derivative with additional hydroxyl and methoxy groups.
The uniqueness of 4H-1-Benzopyran-4-one, 3,7-dibromo- lies in its specific bromine substitutions, which can significantly alter its chemical reactivity and biological activity compared to other similar compounds.
特性
分子式 |
C9H10Br2O2 |
|---|---|
分子量 |
309.98 g/mol |
IUPAC名 |
3,7-dibromo-4a,5,6,7,8,8a-hexahydrochromen-4-one |
InChI |
InChI=1S/C9H10Br2O2/c10-5-1-2-6-8(3-5)13-4-7(11)9(6)12/h4-6,8H,1-3H2 |
InChIキー |
GTZSRCWYOQKISA-UHFFFAOYSA-N |
正規SMILES |
C1CC2C(CC1Br)OC=C(C2=O)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[7-hydroxy-7-methyl-1-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4a,5,6,7a-tetrahydro-1H-cyclopenta[c]pyran-5-yl] 4-hydroxy-3,5-dimethoxybenzoate](/img/structure/B12323791.png)
![4-[2-(Dimethylamino)-1-(1-hydroxycyclohexyl)ethyl]-phenol hydrochloride](/img/structure/B12323793.png)
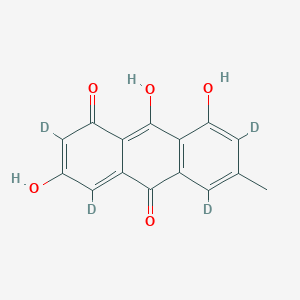

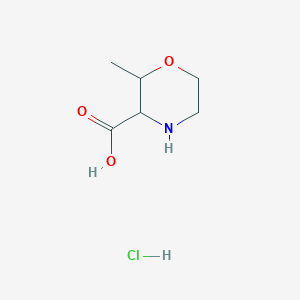

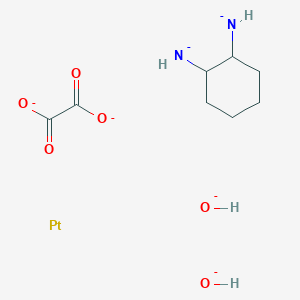
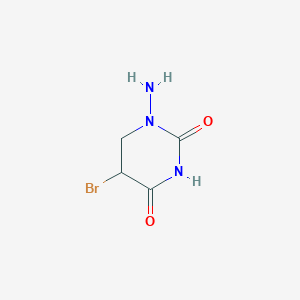
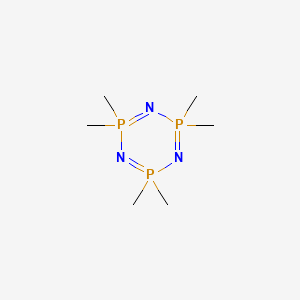
![2-[(2-aminoacetyl)amino]-5-(diaminomethylideneamino)-N-(4-nitrophenyl)pentanamide](/img/structure/B12323848.png)
![beta-D-Glucopyranuronic acid, 1-[(3alpha,5beta,7beta)-3,7-dihydroxycholan-24-oate]](/img/structure/B12323854.png)
